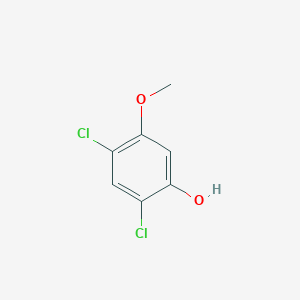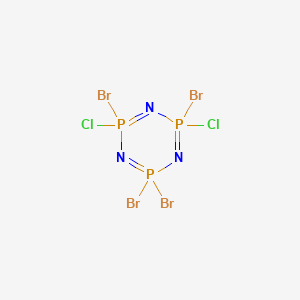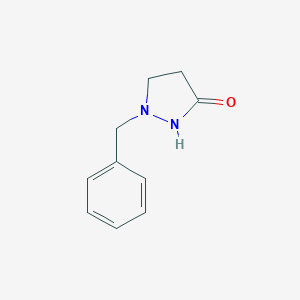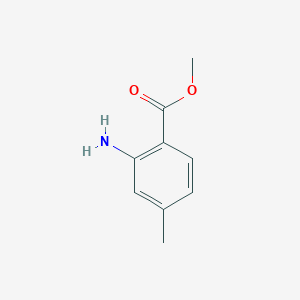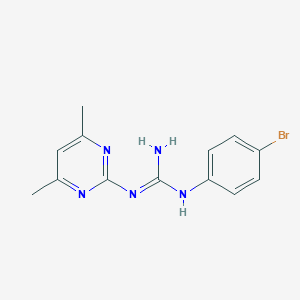
2-Bromo-4,6-dimetilpirimidina
Descripción general
Descripción
2-Bromo-4,6-dimethylpyrimidine (2-Br-4,6-Me2Py) is an important chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic aromatic compound with a bromine atom in the 2-position of the pyrimidine ring. This compound has been used in organic synthesis and as a reagent in the synthesis of various organic compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, 2-Br-4,6-Me2Py has been used in the study of enzyme-catalyzed reactions and as a model compound for studying the mechanism of action of various enzymes.
Aplicaciones Científicas De Investigación
Materiales Ópticos No Lineales (NLO)
2-Bromo-4,6-dimetilpirimidina: se utiliza en la síntesis de nuevos compuestos orgánicos para aplicaciones NLO. Estos materiales son cruciales para tecnologías como láseres, procesamiento de señales ópticas y almacenamiento de datos ópticos. Los derivados del compuesto, como 2-amino-4,6-dimetilpirimidinio trifluoroacetato (AMPTF), se han sintetizado y han demostrado poseer importantes no linealidades ópticas de tercer orden, lo que los hace adecuados para aplicaciones en el dominio electrónico y óptico .
Agentes Antimicrobianos
Los derivados de This compound se han explorado por sus propiedades antimicrobianas. Los nuevos complejos metálicos (II) con ligandos derivados de pirimidina han mostrado una notable actividad antimicrobiana. Estos complejos se sintetizan y caracterizan mediante diversas técnicas espectroscópicas, lo que indica su potencial como agentes antimicrobianos efectivos .
Unión/Escisión de ADN
Los mismos complejos metálicos (II) mencionados anteriormente también exhiben actividades de unión y escisión de ADN. Interaccionan con el ADN de timo de ternera a través del modo de unión de surco y se han investigado por su capacidad para escindir el ADN, lo que es una propiedad valiosa en la ingeniería genética y la investigación de la terapia contra el cáncer .
Acoplamiento Molecular con ADN/BSA
Los estudios de acoplamiento molecular de los derivados de This compound han revelado una buena afinidad de unión hacia el ADN y la BSA (albúmina sérica bovina). Esto sugiere posibles aplicaciones en el diseño de fármacos y la comprensión de las interacciones de moléculas pequeñas con macromoléculas biológicas .
Evaluación de la Calidad Óptica
La calidad óptica de los materiales derivados de This compound se determina mediante mediciones UV–Vis–NIR y TG–DTA. Estas evaluaciones son cruciales para evaluar la idoneidad de los materiales para aplicaciones ópticas .
Evaluación de la Estabilidad Térmica
El análisis térmico de los compuestos derivados de This compound se realiza para determinar su estabilidad térmica. Este es un factor importante en el desarrollo de materiales para aplicaciones a altas temperaturas .
Análisis del Comportamiento Eléctrico
Las mediciones dieléctricas se utilizan para analizar el comportamiento eléctrico de los cristales cultivados a partir de derivados de This compound. Comprender las propiedades eléctricas de los materiales es vital para su aplicación en dispositivos electrónicos .
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Bromo-4,6-dimethylpyrimidine is a pyrimidine derivative that has been found to interact with DNA . The compound’s primary targets are the DNA molecules, specifically the DNA grooves . DNA is a crucial molecule in all living organisms, carrying the genetic instructions used in the growth, development, functioning, and reproduction of all known organisms and many viruses.
Mode of Action
The compound interacts with its targets through a process known as groove binding . This involves the compound fitting into the grooves of the DNA helix, leading to changes in the DNA structure . This interaction can result in DNA cleavage, which is a critical step in many biological processes, including DNA replication and repair .
Biochemical Pathways
The interaction of 2-Bromo-4,6-dimethylpyrimidine with DNA affects the biochemical pathways involved in DNA replication and repair . By binding to the DNA grooves and causing DNA cleavage, the compound can disrupt these pathways, leading to downstream effects such as inhibition of cell growth and proliferation .
Pharmacokinetics
The compound’s high gi absorption and bbb permeability suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2-Bromo-4,6-dimethylpyrimidine’s action include changes in DNA structure, disruption of DNA replication and repair pathways, and inhibition of cell growth and proliferation . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases characterized by abnormal cell growth.
Action Environment
The action, efficacy, and stability of 2-Bromo-4,6-dimethylpyrimidine can be influenced by various environmental factors. For instance, the compound’s action may be affected by the pH and temperature of its environment, as well as the presence of other molecules that can interact with the compound or its targets
Propiedades
IUPAC Name |
2-bromo-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOPRQQOGBFPHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509132 | |
| Record name | 2-Bromo-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16879-39-3 | |
| Record name | 2-Bromo-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,6-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










